molecular formula C11H11ClN2 B13662428 1-(2-Aminophenyl)pyridin-1-ium chloride

1-(2-Aminophenyl)pyridin-1-ium chloride

Cat. No.: B13662428
M. Wt: 206.67 g/mol
InChI Key: AEHWXYJJQLDEIM-UHFFFAOYSA-M
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Description

1-(2-Aminophenyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid characterized by a pyridinium cation substituted with a 2-aminophenyl group and a chloride anion. Pyridinium ionic liquids are known for their tunable properties, such as thermal stability, solubility, and antimicrobial efficacy, which are influenced by substituents on the aromatic ring and alkyl chain modifications .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylaniline;chloride

InChI

InChI=1S/C11H11N2.ClH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1-9H,12H2;1H/q+1;/p-1

InChI Key

AEHWXYJJQLDEIM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=CC=C2N.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: 2-Aminophenyl vs. 4-Aminophenyl

  • 1-(4-Aminophenyl)pyridin-1-ium chloride (CAS 78427-26-6, similarity score: 0.86) differs in the position of the amino group (para vs. ortho). This positional isomerism may affect solubility and bioactivity. For instance, para-substituted derivatives often exhibit higher crystallinity, while ortho-substituted analogs may display enhanced steric effects, influencing binding to biological targets .

Alkyl Chain Modifications

  • C12cmpCl, C14cmpCl, and C16cmpCl (N-alkyl-2-(pyridin-1-ium)acetamide chlorides) feature alkyl chains (C12–C16) instead of an aminophenyl group. These compounds demonstrate that increased hydrophobicity from longer alkyl chains correlates with stronger antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli .

Functional Group Variations

  • 1-(2-Oxopropyl)pyridin-1-ium chloride (Intermediate L) replaces the aminophenyl group with a ketone-functionalized alkyl chain.
  • BOP-8 (1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3-yl)methyl)pyridin-1-ium chloride) incorporates a quinazolinone moiety, enabling dual inhibition of acetylcholinesterase (AChE, IC50 = 1.11 µM) and butyrylcholinesterase (BuChE), highlighting the impact of electron-withdrawing substituents on enzyme inhibition .

Key Findings:

  • Antimicrobial Activity: Alanine-based pyridinium chlorides exhibit broad-spectrum antibacterial activity (MIC: 16–32 µg/mL), attributed to their peptide-like cationic structure disrupting bacterial membranes . The 2-aminophenyl group in the target compound may similarly enhance membrane interaction.
  • Enzyme Inhibition : Electron-deficient aromatic systems (e.g., BOP-8 and C3) show superior AChE/BuChE inhibition due to stronger π-π stacking and hydrogen bonding with enzyme active sites .
  • Antioxidant Capacity: Pyridinium derivatives with electron-donating groups (e.g., amino or hydroxyl) demonstrate radical scavenging activity, as seen in alanine-based analogs (>80% DPPH scavenging at 100 µg/mL) .

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